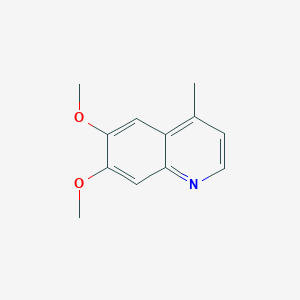
6,7-Dimethoxy-4-methylquinoline
説明
6,7-Dimethoxy-4-methylquinoline is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Marine Alkaloids : This compound has been used in the synthesis of several marine alkaloids. For example, it has been converted into isobatzelline B, a sulfur-containing pyrrolo[4,3,2-de]quinoline marine alkaloid (Álvarez, Bros, & Joule, 1998). Similarly, it has been transformed into intermediates for the marine alkaloids damirone A and B (Roberts, Venemalm, Álvarez, & Joule, 1994).
Anticonvulsant Effects : A study on 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives demonstrated significant anticonvulsant activity in animal models, pointing towards potential applications in epilepsy treatment (Gitto et al., 2010).
Cytotoxicity Against Cancer Cells : Various derivatives of 6,7-Dimethoxy-4-methylquinoline have been synthesized and evaluated for their cytotoxicity against human cancer cell lines, indicating potential applications in cancer therapy (Lee et al., 2000).
Synthesis of Pyrrolo[4,3,2-de]quinolines : The compound has been used in the formal total syntheses of various complex structures like damirones A and B, batzelline C, isobatzelline C, discorhabdin C, and makaluvamines A-D (Roberts, Joule, Bros, & Álvarez, 1997).
Enantioselective Synthesis : It has been used for the enantioselective synthesis of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids, demonstrating its utility in creating complex molecular structures (Blank & Opatz, 2011).
Analgesic and Anti-Inflammatory Effects : A study showed that derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline possess significant analgesic and anti-inflammatory activity, suggesting potential medical applications (Rakhmanova et al., 2022).
特性
IUPAC Name |
6,7-dimethoxy-4-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-4-5-13-10-7-12(15-3)11(14-2)6-9(8)10/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGJUDFCBXVRHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=CC2=NC=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

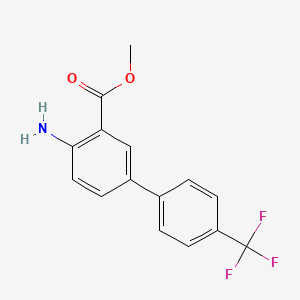
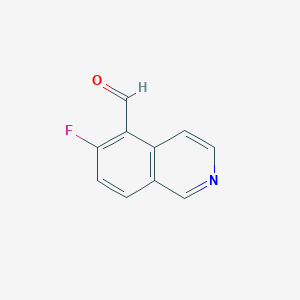
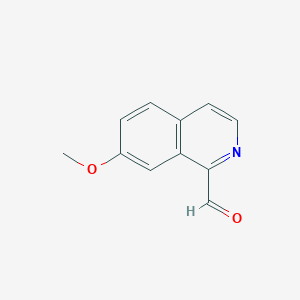
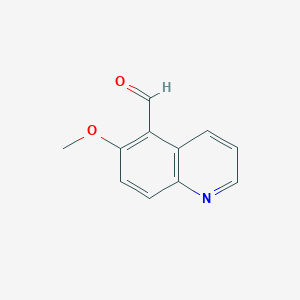




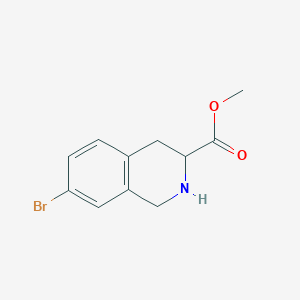
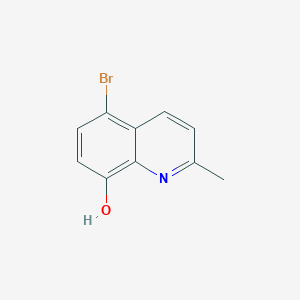
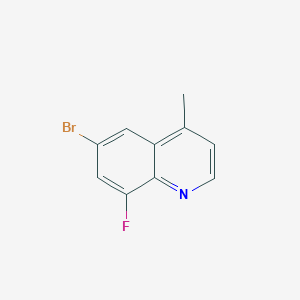

![N-cyclopentyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B7901202.png)
![1-(4-fluorophenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B7901207.png)
